Iminolactamas
Imidolactams are a class of organic compounds characterized by the presence of an imidazole ring fused to a lactam moiety, making them structurally unique and often endowed with diverse biological activities. These compounds have garnered significant attention in recent years due to their potential applications in various fields.
Structurally, imidolactams typically feature an imidazole group (with nitrogen atoms at positions 1 and 3) attached to a lactam ring (an amide cyclic structure). This hybrid structure offers interesting chemical properties, such as enhanced stability, improved pharmacological profiles, and selective biological activities. They are of particular interest in the development of new drugs due to their ability to modulate various cellular targets.
In pharmaceutical research, imidolactams have shown promise as potential antifungal agents, anti-inflammatory compounds, and anticancer drugs. Their unique structure allows for diverse functional groups that can be strategically modified to optimize potency and selectivity. Furthermore, these molecules exhibit favorable pharmacokinetic properties, including good bioavailability and the ability to cross biological membranes efficiently.
Overall, imidolactams represent a promising subclass of compounds with significant potential in both academic research and industrial applications.

Estrutura | Nome químico | CAS | MF |
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1H-Pyrazol-3-amine,4-ethyl-5-(methoxymethyl)- | 161487-38-3 | C7H13N3O |
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3-nitro-4,5-dihydro-1,2-oxazole | 1121-14-8 | C3H4N2O3 |
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1H-Imidazole-2-methanol, 4,5-dihydro-1-methyl- | 62316-90-9 | C5H10N2O |
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1,2,5-Thiadiazole-3-carboxylicacid, 4-amino-, hydrazide | 6972-14-1 | C3H5N5OS |
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ICI 162,846 | 84545-30-2 | C11H17F3N6O |
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3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile | 89897-29-0 | C7H10N4 |
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2-(3-amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol | 86860-67-5 | C7H12N2O2 |
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3-butyl-1H-pyrazol-5-amine | 56367-26-1 | C7H13N3 |
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3-ethyl-1-(5-methyl-1,2-oxazol-3-yl)urea | 55807-55-1 | C7H11N3O2 |
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3,5-diamino-1-ethyl-1H-pyrazole-4-carbonitrile | 72943-61-4 | C6H9N5 |
Literatura Relacionada
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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3. Back matter
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4. Caper tea
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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